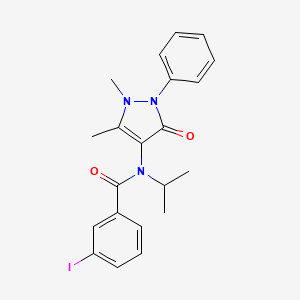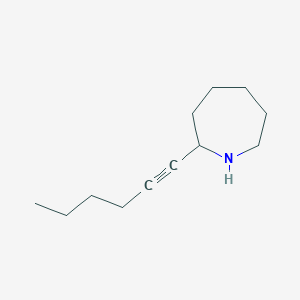
Chloro(pentamethoxy)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(pentamethoxy)cyclopropane is a cyclopropane derivative characterized by the presence of a chlorine atom and five methoxy groups attached to the cyclopropane ring. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro(pentamethoxy)cyclopropane typically involves the reaction of a suitable alkene with a carbene or carbenoid. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds under mild conditions and results in the formation of the cyclopropane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(pentamethoxy)cyclopropane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form a hydrocarbon derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Applications De Recherche Scientifique
Chloro(pentamethoxy)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of chloro(pentamethoxy)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and substituents. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The methoxy groups and chlorine atom can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Chlorocyclopropane: A derivative with a chlorine atom attached to the cyclopropane ring.
Pentamethoxycyclopropane: A derivative with five methoxy groups attached to the cyclopropane ring.
Uniqueness
Chloro(pentamethoxy)cyclopropane is unique due to the combination of a chlorine atom and multiple methoxy groups, which impart distinct chemical reactivity and properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence the compound’s stability, reactivity, and interactions with other molecules .
Propriétés
Numéro CAS |
84212-88-4 |
|---|---|
Formule moléculaire |
C8H15ClO5 |
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
1-chloro-1,2,2,3,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15ClO5/c1-10-6(9)7(11-2,12-3)8(6,13-4)14-5/h1-5H3 |
Clé InChI |
YTCKZLXTOXIVNL-UHFFFAOYSA-N |
SMILES canonique |
COC1(C(C1(OC)Cl)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
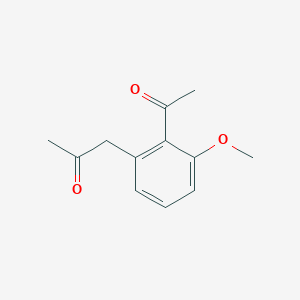
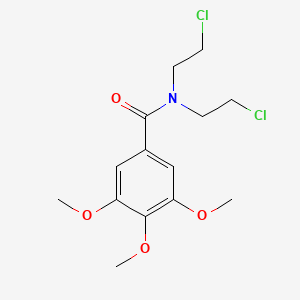
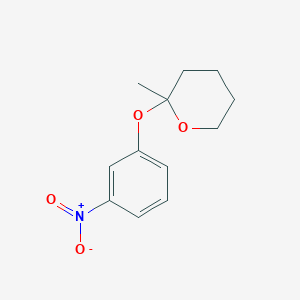
![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
